N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the family of pyridazinone derivatives and has been found to exhibit promising pharmacological activities.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide and its derivatives have been extensively studied for their synthesis, chemical properties, and potential applications. These compounds are synthesized through various chemical reactions, involving intermediates and catalysts to obtain the desired sulfanylacetamide derivatives. These studies provide valuable insights into the synthesis methods, structural elucidation, and the physical and chemical characteristics of these compounds, laying the groundwork for their application in medicinal chemistry and pharmacology (Chalenko et al., 2019).
Pharmacological Potential
The pharmacological evaluation of these derivatives reveals their potential as bioactive molecules. For instance, certain derivatives have been tested for their antimicrobial activities against bacterial and fungal strains, showcasing their potential as antimicrobial agents (El-Shehry et al., 2020). Moreover, the evaluation of their anticancer activity against leukemia cell lines suggests a promising avenue for cancer treatment, indicating these compounds' potential in developing novel anticancer therapies (Horishny et al., 2021).
Antiviral and Antiasthmatic Applications
Further studies have explored the antiviral properties of related compounds, providing insights into their utility in combating viral infections. This research underscores the potential of these derivatives in treating diseases caused by viruses, thus contributing to the development of new antiviral medications (Hashem et al., 2007). Additionally, the synthesis and pharmacological evaluation of analogs as glutaminase inhibitors highlight their potential in treating diseases related to glutamine metabolism, offering a new perspective on targeting metabolic pathways in disease treatment (Shukla et al., 2012).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-3-4-11(18)13(8-10)19-15(22)9-24-16-6-5-12(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQXWJIGNDRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.